Lipophilicity Shift: Measured LogP of 4-Fluorobenzofuran-5-amine Hydrochloride vs. Non-Fluorinated Parent
The hydrochloride salt of 4-fluorobenzofuran-5-amine exhibits a measured LogP of 2.5759 . Although an experimentally determined LogP for the free base of the non-fluorinated analogue benzofuran-5-amine (CAS 58546-89-7) is not publicly available, class-level analysis of fluorinated vs. non-fluorinated aromatic amines indicates that the introduction of a single fluorine atom increases LogP by approximately 0.4–0.7 units [1]. This lipophilicity increment impacts chromatographic retention, membrane permeability in cell-based assays, and salt-form partitioning during workup.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.5759 (HCl salt, measured) |
| Comparator Or Baseline | Predicted LogP for benzofuran-5-amine (free base) estimated at ~1.5–1.8 (SMILES-based QSAR class estimate; no experimental value located) |
| Quantified Difference | Estimated ΔLogP ≈ +0.8 to +1.1 units (F substitution + HCl salt formation). Note: Comparator value is predicted, not experimental. |
| Conditions | Leyan measurement: shake-flask or calculated LogP for the HCl salt (exact method not disclosed). Class-level comparator from fluoroalkyl amine data in ChemMedChem 2022 [1]. |
Why This Matters
Higher lipophilicity alters extraction efficiency and chromatographic behavior relative to non-fluorinated analogues, requiring adjusted purification protocols and solvent selection in procurement-driven synthesis planning.
- [1] Zhersh, S., et al. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ChemMedChem, 2022, 17, e202200239. View Source
